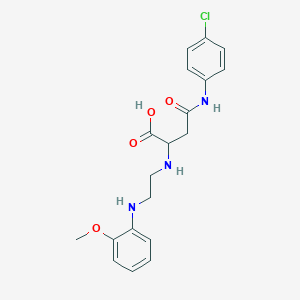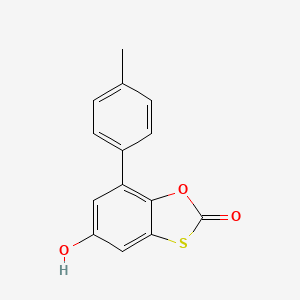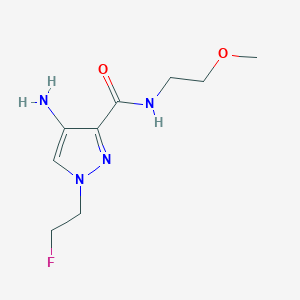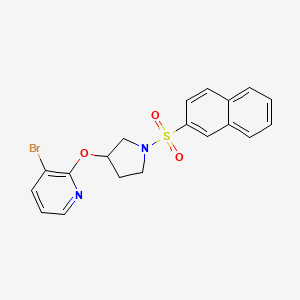
4-((4-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H22ClN3O4 and its molecular weight is 391.85. The purity is usually 95%.
BenchChem offers high-quality 4-((4-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Docking and Spectroscopic Studies
4-((4-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid and related compounds have been the subject of extensive spectroscopic and structural investigations, including vibrational (FT-IR and FT-Raman) spectra and theoretical (DFT approach) calculations. These studies have contributed to understanding the stability, reactivity, and optical properties of these compounds. Notably, their potential as nonlinear optical materials due to the dipole moment and first hyperpolarizabilities has been explored. Theoretical Ultraviolet–Visible spectra analyses using the TD-DFT method have offered insights into their electronic structure and interaction with light. Additionally, molecular docking studies have highlighted their potential in inhibiting Placenta growth factor (PIGF-1), suggesting possible biological activities and pharmaceutical applications (Vanasundari et al., 2018).
Supramolecular and Vibrational Spectroscopic Studies
Research into chloramphenicol derivatives, structurally related to the chemical , has provided valuable insights into the role of non-conventional hydrogen bonds, such as CH⋯O, CH⋯π, and π-π stacking interactions. These findings, supported by vibrational spectroscopy (Raman and infrared) and DFT calculations, underline the importance of these interactions in understanding the molecular structure and stability of these compounds (Fernandes et al., 2017).
Antibacterial Agents Synthesis
The synthesis of new derivatives and their evaluation as antimicrobial agents represents another significant area of application. For example, the development of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has shown moderate activity against pathogenic bacteria and fungi, indicating the potential of these compounds in developing new antimicrobial agents (Sah et al., 2014).
Corrosion Inhibition
Another intriguing application is in the field of corrosion inhibition, where derivatives of 4-((4-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid have been studied for their efficacy in protecting mild steel in hydrochloric acid, a common industrial challenge. These studies have shown that certain α-aminophosphonates based on this structure can significantly reduce corrosion, highlighting their potential utility in industrial applications (Gupta et al., 2017).
properties
IUPAC Name |
4-(4-chloroanilino)-2-[2-(2-methoxyanilino)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-27-17-5-3-2-4-15(17)21-10-11-22-16(19(25)26)12-18(24)23-14-8-6-13(20)7-9-14/h2-9,16,21-22H,10-12H2,1H3,(H,23,24)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGJTINKRBNVBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCCNC(CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)amino)-2-((2-((2-methoxyphenyl)amino)ethyl)amino)-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2418471.png)
![3-{4-[4-(4-Acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-bromo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2418473.png)
![N-(2-furylmethyl)-4-{[2-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2418475.png)
![(5Z)-5-[(4-ethoxyphenyl)methylidene]-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2418476.png)
![5-bromo-6-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-3-carboxamide](/img/structure/B2418477.png)
